molecular formula C15H31NO6 B605463 tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 581065-95-4

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No. B605463
M. Wt: 321.41
InChI Key: PKESARRNSGIDRD-UHFFFAOYSA-N
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Description

“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a chemical compound with the molecular formula C15H31NO6 . It is also known as “1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid tert-Butyl Ester” or "NH2-PEG4-(CH2)2COOtBu" .


Synthesis Analysis

The compound can be synthesized from tetraethylene glycol through a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The reaction conditions were optimized and easy to control, and the process yielded high amounts of the product .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is 321.41 . The structure of the product was identified by 1H and 13C NMR spectroscopy, elemental analysis, and electrospray ionisation mass spectrometry (ESI-MS) .


Physical And Chemical Properties Analysis

“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at 20°C . It has a flash point of 114°C . The compound should be stored at -20°C under inert gas . It should be kept away from light, moisture, and heat .

Scientific Research Applications

Summary of the Application

“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a type of polyethylene glycol (PEG) linker . PEG linkers are widely used in the development of drug delivery systems due to their biocompatibility, low toxicity, and good solubility in both aqueous and organic solvents . They are particularly useful in the creation of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Methods of Application or Experimental Procedures

The synthesis of “tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” involves a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The key advantages of this process are the high yields of products and a new route to synthesize 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid .

The synthesis of “tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” involves a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The key advantages of this process are the high yields of products and a new route to synthesize 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid .

The synthesis of “tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” involves a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The key advantages of this process are the high yields of products and a new route to synthesize 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid .

Safety And Hazards

The compound can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). If skin irritation occurs, medical advice or attention should be sought (P332 + P313). Contaminated clothing should be removed and washed before reuse (P362) .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESARRNSGIDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679819
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

CAS RN

581065-95-4
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude material 18a (3.0 g, 8.0 mmol) was dissolved in ethanol (20 mL) and 300 mg of 10% Pd/C was added. The system was evacuated under vacuum and placed under 1 atm of hydrogen gas via balloon with vigorous stirring, and repeated 4 times to ensure a pure hydrogen atmosphere. The reaction was then stirred overnight at room temperature. TLC showed that the reaction was complete after 16 hrs. The crude reaction was passed through a short pad of celite rinsing with ethyl acetate. The solvent was removed and the amine purified on silica gel using a mixture of 15% methanol and 2.5% triethylamine in methylene chloride as the eluant to give 2.3 g (85% yield) of the desired amine 19a (FIG. 8). 1H NMR: 1.36 (s, 9H), 2.27 (br s., 2H), 2.42 (t, 2H, J=6.4 Hz), 2.80 (t, 2H, J=5.2 Hz), 3.45 (d, 2H, J=5.2 Hz), 3.51-3.59 (m, 12H), 3.63 (d, 2H, J=6.4 Hz). MS: m/z Calculated: 322.21, Found: 321.97.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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